4,4-Dimethyl-2-cyclopenten-1-one
Overview
Description
Synthesis Analysis
The synthesis of 4,4-Dimethyl-2-cyclopenten-1-one involves various methods, including the photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes leading to efficient synthesis processes. For example, intramolecular photocycloadditions and photo-ene reactions are crucial for producing specific analogues and derivatives of cyclopentenones (Seto et al., 1984).
Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-2-cyclopenten-1-one derivatives has been characterized by various techniques, including IR, NMR, Elemental analysis, and X-ray crystallography. These studies provide insights into the crystal structure, bonding, and stereochemistry of the compound, enhancing understanding of its chemical behavior (Shi et al., 2002).
Chemical Reactions and Properties
4,4-Dimethyl-2-cyclopenten-1-one undergoes a range of chemical reactions, including cycloisomerization catalyzed by palladium complexes, highlighting its reactivity and the formation of various cyclopentene derivatives. These reactions are pivotal for exploring its potential in synthetic organic chemistry (Goj & Widenhoefer, 2001).
Scientific Research Applications
Synthesis for Photochemical Studies and Vitamin B12 :
- It serves as a convenient substrate for photochemical studies and the synthesis of vitamin B12 (Magnus & Nobbs, 1980).
Intermediates in Organic Synthesis :
- It is used in the efficient synthesis of tricyclo decanones, which are potential intermediates for pseudoguaiane ring (Seto et al., 1984).
- It serves as a product in metal-catalyzed reactions, particularly with palladium acting as a catalyst (Pauley, Anderson, & Hudlický, 2003).
- It is involved in the synthesis of novel cyclopentenones with potential applications in organic chemistry (Marjani et al., 2009).
- It is a key component in photoaddition reactions leading to the formation of oxetanes (Giao Vo Thi & Margaretha, 1976).
Methods in Organic Chemistry :
- It is used in a new convergent synthesis method for preparing 2-cyclopenten-1-ones (Piers & Abeysekera, 1982).
- It plays a role in photochemical cycloaddition processes (Umehara et al., 1976).
- It is used in transformations involving cyclopropanes to cyclopentenes (Miura et al., 1988).
- It is involved in cycloisomerization reactions catalyzed by palladium complexes (Goj & Widenhoefer, 2001).
- It is used in Pd(O) promoted transformations of 1,3-butadienylcyclopropanes into vinylcyclopentene derivatives (Morizawa, Oshima, & Nozaki, 1984).
Electrochemistry :
- It is involved in the electrohydrodimerization process in basic aqueous media on a mercury electrode (Bastida, Brillas, & Costa, 1987).
Fragrance Ingredient :
- It is recognized as a safe fragrance ingredient with no known adverse effects on human health (Scognamiglio, Jones, Letizia, & Api, 2012).
Involvement in Kraft Pulping :
- It is formed from polysaccharides during the kraft pulping of pine wood (Niemelä, 1988).
Cyclopentene Annulation :
- It is used in cyclopentene annulation onto α,β-unsaturated ketones (Iwasawa et al., 2002).
Oxidative Carbomethoxylation :
- It plays a role in the oxidative carbomethoxylation of alkenes (Yokota, Sakaguchi, & Ishii, 2002).
Reactivity Studies :
- It is part of studies on radical cations derived from bicyclo pentanes (Adam et al., 1994).
- It is involved in the synthesis and reactions of o-benzothioquinonemethides (Okazaki et al., 1979).
- It features in electrocyclic reactions of siloles (Meyer-Wegner et al., 2014).
Mechanism of Action
Target of Action
4,4-Dimethyl-2-cyclopenten-1-one is an α,β-unsaturated carbonyl compound . It has been reported to exhibit higher tumor-specific cytotoxicity against oral human normal and tumor cells . .
Mode of Action
As an α,β-unsaturated carbonyl compound, it may interact with its targets through a mechanism similar to other compounds of this class .
Result of Action
It has been reported to exhibit higher tumor-specific cytotoxicity , suggesting that it may induce cell death in tumor cells.
properties
IUPAC Name |
4,4-dimethylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFVCSCZJJGBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177287 | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22748-16-9 | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022748169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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